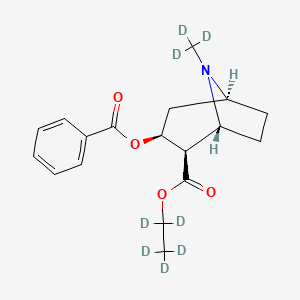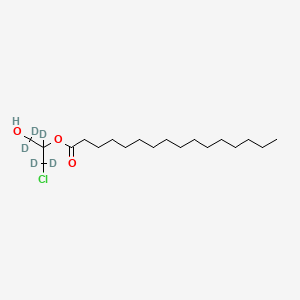![molecular formula C9H12N2O5 B583574 [2'-13C]2'-Deoxyuridine CAS No. 478510-87-1](/img/structure/B583574.png)
[2'-13C]2'-Deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2’-13C]2’-Deoxyuridine: is a labeled analogue of 2’-deoxyuridine, where the carbon at the 2’ position of the deoxyribose sugar is replaced with the carbon-13 isotope. This compound is a nucleoside, which means it consists of a nitrogenous base (uracil) attached to a deoxyribose sugar. It is used extensively in biochemical and medical research due to its role in DNA synthesis and repair mechanisms .
Wirkmechanismus
Target of Action
The primary targets of [2’-13C]2’-Deoxyuridine are Uridine Phosphorylase and Thymidylate Synthase . These enzymes play a crucial role in the synthesis of DNA. Uridine Phosphorylase is involved in the salvage pathway of pyrimidine ribonucleotide synthesis, while Thymidylate Synthase is essential for the synthesis of dTMP (deoxythymidine monophosphate), a precursor of DNA .
Mode of Action
[2’-13C]2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It interacts with its targets by substituting for thymidine in the enzymatic step of DNA replication . This substitution inhibits the proper functioning of Thymidylate Synthase and Uridine Phosphorylase, thereby disrupting DNA synthesis .
Biochemical Pathways
The biochemical pathway affected by [2’-13C]2’-Deoxyuridine is the DNA synthesis pathway. By substituting for thymidine, it disrupts the normal functioning of this pathway, leading to the production of faulty DNA . This can result in chromosome breakage and a decrease in thymidylate synthase activity .
Pharmacokinetics
It is known that a major part of the compound is converted into 2’,2’-difluoro-2’-deoxyuridine (dfdu) by deamination . In the cell, dFdU can also be phosphorylated to its monophosphate (dFdUMP), diphosphate (dFdUDP), and triphosphate (dFdUTP) .
Result of Action
The result of [2’-13C]2’-Deoxyuridine’s action is the disruption of DNA synthesis, leading to chromosome breakage and a decrease in thymidylate synthase activity . This can potentially lead to cell death, making [2’-13C]2’-Deoxyuridine a potential candidate for cancer treatment.
Biochemische Analyse
Biochemical Properties
[2’-13C]2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . It interacts with enzymes such as uridine phosphorylase and thymidylate synthase . The nature of these interactions involves the conversion of [2’-13C]2’-Deoxyuridine to deoxyuridine triphosphate, which is then used in DNA synthesis .
Cellular Effects
The addition of deoxyuridine, including [2’-13C]2’-Deoxyuridine, to cell cultures has been shown to increase cell growth . This increase in cell growth leads to an elevation in the concentration of the product, such as an antibody, being produced by the cells . [2’-13C]2’-Deoxyuridine could also increase chromosome breakage and result in a decreased thymidylate synthetase activity .
Molecular Mechanism
The molecular mechanism of [2’-13C]2’-Deoxyuridine involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process is facilitated by the enzymes uridine phosphorylase and thymidylate synthase . Deoxyuridine triphosphate is then incorporated into the DNA molecule, playing a crucial role in DNA replication and repair .
Temporal Effects in Laboratory Settings
It is known that deoxyuridine and its derivatives are stable compounds
Metabolic Pathways
[2’-13C]2’-Deoxyuridine is involved in the nucleotide metabolism pathway, where it is converted to deoxyuridine triphosphate . This process involves the enzymes uridine phosphorylase and thymidylate synthase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2’-13C]2’-Deoxyuridine typically involves the incorporation of carbon-13 into the deoxyribose sugar, followed by the attachment of the uracil base. One common method involves the use of labeled glucose as a starting material, which is then converted into the labeled deoxyribose. This labeled sugar is subsequently coupled with uracil to form [2’-13C]2’-Deoxyuridine .
Industrial Production Methods: Industrial production of [2’-13C]2’-Deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified using chromatographic techniques to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: [2’-13C]2’-Deoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uracil derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the uracil ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or iodine under controlled conditions.
Major Products:
Oxidation: Uracil derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated uracil derivatives.
Wissenschaftliche Forschungsanwendungen
[2’-13C]2’-Deoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of nucleosides into DNA.
Biology: Helps in studying DNA synthesis and repair mechanisms.
Medicine: Used in diagnostic procedures to detect deficiencies in vitamin B12 and folate.
Industry: Employed in the synthesis of labeled nucleotides for various biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Deoxyuridine: The non-labeled analogue of [2’-13C]2’-Deoxyuridine.
Idoxuridine: A halogenated derivative used as an antiviral agent.
Trifluridine: Another halogenated derivative with antiviral properties
Uniqueness: The primary uniqueness of [2’-13C]2’-Deoxyuridine lies in the incorporation of the carbon-13 isotope, which allows for detailed metabolic and biochemical studies using NMR spectroscopy. This makes it a valuable tool in research applications where tracking the incorporation and metabolism of nucleosides is essential .
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-SARLRRDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[5-13C]arabinose](/img/structure/B583495.png)







![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one](/img/structure/B583511.png)
